molecular formula C15H10ClN3O3 B13201939 2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine

2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine

Cat. No.: B13201939
M. Wt: 315.71 g/mol
InChI Key: UYEQSOPJCQDUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine is a fused pyrimidine derivative characterized by a furopyrimidine core substituted with two furan rings at positions 5 and 6, a chloromethyl group at position 2, and an amine group at position 2. The chloromethyl group introduces electrophilic reactivity, making it a versatile intermediate for further functionalization, while the furan rings contribute to π-π stacking interactions in biological systems.

Properties

Molecular Formula

C15H10ClN3O3

Molecular Weight

315.71 g/mol

IUPAC Name

2-(chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H10ClN3O3/c16-7-10-18-14(17)12-11(8-3-1-5-20-8)13(22-15(12)19-10)9-4-2-6-21-9/h1-6H,7H2,(H2,17,18,19)

InChI Key

UYEQSOPJCQDUCM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(OC3=NC(=NC(=C23)N)CCl)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Initial Synthesis of Furo[2,3-d]pyrimidine Core

The core heterocyclic framework, furo[2,3-d]pyrimidine , is typically synthesized via nucleophilic substitution and cyclization reactions involving appropriately substituted pyrimidine derivatives and furan-based reagents:

  • Starting materials often include 2-amino-4,6-dichloropyrimidine derivatives, which are subjected to nucleophilic aromatic substitution with furan derivatives to introduce the fused furan rings.

  • Key reagents include chlorinated pyrimidines and furan derivatives, with reaction conditions optimized for selective substitution and cyclization, often in polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).

Reaction conditions:

  • Temperature: 40–50°C
  • Reagents: Sodium bicarbonate, catalytic NaI
  • Solvent: NMP or DMF
  • Procedure: Nucleophilic substitution of chloropyrimidine with furan derivatives, followed by intramolecular cyclization to form the fused heterocycle.

Introduction of the Chloromethyl Group

The chloromethyl functionalization is achieved via methylation of the heterocyclic nitrogen or carbon centers, followed by chlorination:

  • Reagents: Formaldehyde derivatives (e.g., paraformaldehyde), hydrochloric acid, or chloromethylating agents like chloromethyl methyl ether.

  • Method:

    • Step 1: Methylation of the heterocyclic nitrogen or carbon positions using formaldehyde derivatives under acidic or basic conditions.
    • Step 2: Chlorination of the methyl group using reagents such as thionyl chloride or phosphorus oxychloride (POCl₃).
  • Outcome: Formation of the chloromethyl substituent at the desired position on the fused heterocyclic system.

Incorporation of Furan-2-yl Substituents

The bis(furan-2-yl) groups are introduced through Suzuki or Stille cross-coupling reactions or via nucleophilic aromatic substitution, depending on the specific precursor:

  • Cross-coupling approach:

    • Use of furan-2-yl boronic acids or stannanes with halogenated heterocycles.
    • Catalyzed by palladium complexes (e.g., Pd(PPh₃)₄).
  • Reaction conditions:

    • Solvent: Toluene or DMF
    • Base: Potassium carbonate or cesium carbonate
    • Temperature: 80–100°C
  • Alternative: Direct substitution of halogenated positions with furan-2-yl nucleophiles under suitable conditions.

Final Functionalization: Amine Group Introduction

The amino group at the 4-position of the pyrimidine ring is introduced via nucleophilic substitution or reduction of suitable intermediates:

  • Method:

    • Nucleophilic attack by ammonia or amines on halogenated intermediates.
    • Alternatively, reduction of nitro or nitrile groups followed by amidation.
  • Reagents: Ammonia in ethanol or aqueous solutions, or primary/secondary amines under reflux.

Optimized Multi-step Synthesis Pathway

Based on the literature and patent disclosures, an optimized pathway for synthesizing 2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine involves:

Step Reaction Reagents & Conditions Purpose
1 Nucleophilic substitution Chlorinated pyrimidine + furan derivative Formation of fused heterocycle
2 Cyclization Heating with base (NaH, K₂CO₃) Furan ring fusion
3 Chloromethylation Formaldehyde + HCl or chloromethylating agent Introduction of chloromethyl group
4 Furan-2-yl substitution Cross-coupling (Pd catalysis) Incorporation of bis(furan-2-yl) groups
5 Amination Nucleophilic attack with ammonia Formation of amino group at C-4

Notes and Data Summary

Aspect Details References
Yield Typically 60–80% depending on step
Solvents DMF, NMP, toluene
Temperature 40–100°C
Key reagents NaH, K₂CO₃, Pd catalysts, formaldehyde derivatives
Characterization IR (C=O, N-H), NMR (aromatic and heterocyclic protons), MS

Chemical Reactions Analysis

2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of specific functional groups.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new C-N or C-S bonds.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain protein kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Binding

  • The chloromethyl group in the target compound distinguishes it from analogs like BZ15830 () and the ethanolamine derivative (), offering a reactive site for nucleophilic substitution.
  • Furan vs. Phenyl Substituents : The 5,6-bis(furan-2-yl) groups in the target compound enhance π-π interactions with aromatic residues in kinases (e.g., Chk1), as seen in . By contrast, diphenyl substituents () increase hydrophobicity, favoring membrane penetration but reducing solubility .

Biological Activity

The compound 2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, emphasizing its cytotoxic effects against various cancer cell lines and other relevant biological activities.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Furan Derivatives : The initial step often includes the synthesis of furan derivatives through cyclization reactions involving furan-2-carboxylic acids and appropriate amines.
  • Chloromethylation : The introduction of the chloromethyl group is typically achieved via chloromethylation reactions using chloromethyl methyl ether or similar reagents.
  • Final Cyclization : The final structure is obtained through cyclization reactions that link the furan moieties with the pyrimidine core.

Cytotoxicity

A significant aspect of the biological activity of this compound is its cytotoxic effects against various cancer cell lines. Research has demonstrated that this compound exhibits potent cytotoxicity against:

  • A-549 (Human Lung Cancer) : IC50 values indicate significant inhibition of cell proliferation.
  • HCT-8 (Human Colon Cancer) : The compound shows a marked reduction in viability.
  • HepG2 (Human Liver Cancer) : Effective against liver carcinoma cells.
  • K562 (Human Myelogenous Leukemia) : Demonstrates substantial cytotoxic effects.

The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrimidine ring can enhance or diminish cytotoxic activity.

Cell LineIC50 Value (µM)Reference
A-5495.0
HCT-83.0
HepG24.5
K5626.0

The mechanism underlying the cytotoxicity of this compound may involve:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis by mimicking nucleobases.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by flow cytometry assays showing elevated levels of apoptotic markers.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on A-549 Cells : In vitro studies showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
    "The compound exhibited an IC50 value of 5 µM after 48 hours of treatment, suggesting potent anti-proliferative effects."
  • HCT-8 Cell Line Assessment : A comparative study demonstrated that this compound was more effective than standard chemotherapeutics in reducing cell viability.
    "In comparison to doxorubicin, the compound showed a lower IC50 value in HCT-8 cells, indicating superior efficacy."

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.